3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde
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Overview
Description
3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde is a chemical compound with the molecular formula C7H6Cl2N2O. This compound is characterized by the presence of two chlorine atoms, a cyclopropyl group, and a pyrazine ring with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde typically involves the reaction of 3,5-dichloropyrazine with cyclopropylmagnesium bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: 3,5-Dichloro-6-cyclopropylpyrazine-2-carboxylic acid.
Reduction: 3,5-Dichloro-6-cyclopropylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atoms and cyclopropyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloropyrazine-2-carbaldehyde
- 3,5-Dichloro-6-methylpyrazine-2-carbaldehyde
- 3,5-Dichloro-6-ethylpyrazine-2-carbaldehyde
Uniqueness
3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H6Cl2N2O |
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Molecular Weight |
217.05 g/mol |
IUPAC Name |
3,5-dichloro-6-cyclopropylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C8H6Cl2N2O/c9-7-5(3-13)11-6(4-1-2-4)8(10)12-7/h3-4H,1-2H2 |
InChI Key |
OJHKSOUYSMLXPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C(N=C2Cl)Cl)C=O |
Origin of Product |
United States |
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